4-Aminobicyclo[2.2.1]heptan-1-ol hydrochloride
Overview
Description
4-Aminobicyclo[2.2.1]heptan-1-ol hydrochloride is a chemical compound with the molecular formula C7H14ClNO and a molecular weight of 163.65 g/mol . It is a bicyclic amine that contains both an amino group and a hydroxyl group, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminobicyclo[2.2.1]heptan-1-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis often begins with norbornene, a bicyclic hydrocarbon.
Amination: The norbornene undergoes an amination reaction to introduce the amino group.
Hydroxylation: The next step involves hydroxylation to introduce the hydroxyl group.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar steps as described above, but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Aminobicyclo[2.2.1]heptan-1-ol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form different amines.
Substitution: Both the amino and hydroxyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the amino group can produce secondary or tertiary amines.
Scientific Research Applications
4-Aminobicyclo[2.2.1]heptan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Aminobicyclo[2.2.1]heptan-1-ol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The specific pathways involved depend on the context of its use, such as in enzyme inhibition or receptor binding studies.
Comparison with Similar Compounds
Similar Compounds
4-Aminobicyclo[2.2.1]heptane: Lacks the hydroxyl group, making it less versatile in certain reactions.
Norbornene: The parent hydrocarbon, which lacks both the amino and hydroxyl groups.
4-Hydroxybicyclo[2.2.1]heptane: Contains only the hydroxyl group, limiting its reactivity compared to 4-Aminobicyclo[2.2.1]heptan-1-ol hydrochloride.
Uniqueness
This compound is unique due to the presence of both amino and hydroxyl groups in a bicyclic structure. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research and industry.
Biological Activity
4-Aminobicyclo[2.2.1]heptan-1-ol hydrochloride is a bicyclic compound characterized by a unique structure that includes an amino group and a hydroxyl group attached to the first carbon of the heptane ring. Its molecular formula is C₇H₁₄ClNO, with a molecular weight of approximately 163.65 g/mol. This compound is typically encountered as a hydrochloride salt, enhancing its solubility in water and facilitating its use in various chemical and biological applications .
This compound exhibits biological activity through various mechanisms:
- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways, potentially influencing various biological processes .
- Receptor Modulation : It can modulate the activity of receptors on cell surfaces, impacting signal transduction pathways that regulate cellular functions .
- Signal Transduction : The compound may affect intracellular signaling pathways, contributing to its biological effects .
Biological Applications
Research indicates multiple applications for this compound, including:
- Medicinal Chemistry : Investigated for potential therapeutic properties, particularly in treating neurological disorders due to its structural similarity to known neurotransmitter modulators.
- Biochemical Assays : Used as a probe in biochemical assays to study biological processes .
Case Study 1: Neuropharmacological Effects
A study examining the neuropharmacological effects of this compound demonstrated its potential as a modulator of neurotransmitter systems. In vitro assays indicated that the compound could enhance the release of neurotransmitters such as dopamine and serotonin, suggesting implications for mood regulation and anxiety disorders .
Case Study 2: Anticancer Activity
Another research effort focused on evaluating the anticancer properties of this compound against various cancer cell lines. The findings revealed that this compound exhibited significant cytotoxic effects on leukemia cell lines, with IC50 values comparable to established chemotherapeutic agents . This suggests that further investigation into its mechanism of action against cancer cells could be warranted.
Comparative Biological Activity
A comparative analysis of similar bicyclic compounds highlights the unique biological activity profile of this compound:
Compound Name | Structure Type | Notable Features | Biological Activity |
---|---|---|---|
3-Aminobicyclo[2.2.1]heptan-2-ol hydrochloride | Bicyclic | Different amino group position | Moderate |
5-Aminobicyclo[2.2.1]heptan-2-ol hydrochloride | Bicyclic | Hydroxyl group at a different position | Low |
4-Aminobicyclo[2.2.2]octane-1-ol hydrochloride | Bicyclic | Larger bicyclic system | Variable |
This compound | Bicyclic | Unique arrangement of functional groups | High |
Properties
IUPAC Name |
4-aminobicyclo[2.2.1]heptan-1-ol;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c8-6-1-3-7(9,5-6)4-2-6;/h9H,1-5,8H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWEUQJKVIMOEJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(C2)N)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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